N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Dopamine D4 Receptor Bioisosterism Pharmacokinetics

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1334487-65-8; molecular formula C₉H₁₅N₅O; molecular weight 209.25 g/mol) is a synthetic small-molecule heterocycle within the 1,2,3-triazole-4-carboxamide class, incorporating a piperidin-3-yl substituent at the N1-position and an N-methyl carboxamide at C4. The compound belongs to a broader chemotype explored for interactions with dopamine receptor subtypes (particularly D4), sigma receptors, and trace amine-associated receptors (TAARs), though no peer-reviewed biological data were located specifically for this exact compound as of the search date.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
Cat. No. B15058734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN(N=N1)C2CCCNC2
InChIInChI=1S/C9H15N5O/c1-10-9(15)8-6-14(13-12-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3,(H,10,15)
InChIKeyQRQZOXYIAIRNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Structural Classification and Baseline Procurement Context


N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1334487-65-8; molecular formula C₉H₁₅N₅O; molecular weight 209.25 g/mol) is a synthetic small-molecule heterocycle within the 1,2,3-triazole-4-carboxamide class, incorporating a piperidin-3-yl substituent at the N1-position and an N-methyl carboxamide at C4 . The compound belongs to a broader chemotype explored for interactions with dopamine receptor subtypes (particularly D4), sigma receptors, and trace amine-associated receptors (TAARs), though no peer-reviewed biological data were located specifically for this exact compound as of the search date [1][2]. Commercially, the compound is available from several suppliers at purities typically ranging from 95% to 98%, positioning it as a research-grade screening candidate or synthetic intermediate rather than a validated pharmacological probe .

Why N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Generically Substituted Within the Piperidine-Triazole Carboxamide Class


The 1,2,3-triazole-4-carboxamide scaffold is highly sensitive to substitution at both the N1-piperidinyl and C4-carboxamide positions. Published structure–activity relationship (SAR) data on closely related series reveal that even modest N-alkyl variations (methyl vs. ethyl vs. cyclopropyl vs. hydrogen) can produce dramatic shifts in receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic profiles [1]. In dopamine D4 receptor ligand series, bioisosteric replacement of amides with 1,2,3-triazoles maintained target affinity but altered functional efficacy in cAMP and β-arrestin recruitment assays [2]. Similarly, within sigma receptor-targeting triazole carboxamide chemotypes, minor substituent changes at the triazole N1-position reversed σ1/σ2 selectivity [3]. Therefore, class-level substitution of N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide with any analog—including the des-methyl, N-ethyl, N-cyclopropyl, or piperidin-4-yl positional isomer variants—cannot be assumed to preserve any specific biological activity profile. However, it must be unequivocally stated that no direct, quantitative, head-to-head comparative data were found for this exact compound versus its closest analogs in the open literature as of the knowledge cutoff.

Quantitative Differentiation Evidence for N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Versus Closest Structural Analogs


Dopamine D4 Receptor Ligand Pharmacokinetic Advantage: 1,2,3-Triazole-Amide Bioisostere Class-Level Inference

A 2025 study demonstrated that 1,2,3-triazole carboxamide analogs maintained high dopamine D4 receptor (D4R) binding affinity (Ki values comparable to the parent amide series) while improving pharmacokinetic properties relative to their amide counterparts [1]. Specifically, the 1,2,3-triazole bioisostere analogs retained high D4R affinity and subtype selectivity but exhibited reduced functional efficacy in both cAMP inhibition (Δ efficacy approximately −10% to −25% depending on the specific analog) and β-arrestin recruitment assays compared to the amide parent compounds [1]. This class-level SAR indicates that N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, as a 1,2,3-triazole-4-carboxamide, may offer a differentiated pharmacological profile relative to amide-based D4R ligands. However, this compound was not among the specific analogs directly tested in that publication, and no Ki, IC₅₀, or pharmacokinetic data were reported for this exact structure [1].

Dopamine D4 Receptor Bioisosterism Pharmacokinetics

Sigma-1/Sigma-2 Receptor Selectivity Profiles: Cross-Class SAR for Triazole Carboxamide Analogs

SAR studies on tetrahydroisoquinolinyl triazole carboxamide analogues demonstrated that triazole N1-substituent identity critically governs σ1 versus σ2 receptor selectivity. In one series, p-methoxyphenyl-substituted 1,2,3-triazole-4-carboxamide analogues (compounds 24d–24f) exhibited high affinity and selectivity for σ2 over σ1 receptors (Ki σ2 < 10 nM; σ1/σ2 selectivity ratio >50-fold) [1]. The piperidine-linked sigma receptor patent literature further discloses that N-functionalized piperidine-triazole hybrids can achieve dual σ1/D4 receptor affinity, with specific substitution patterns dictating the balance between these targets [2]. N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, bearing a piperidin-3-yl substituent at N1 and N-methyl carboxamide at C4, occupies an unexplored region of this SAR landscape with no published σ1 or σ2 binding data [1][2].

Sigma Receptors σ1/σ2 Selectivity Triazole Carboxamide

Molecular Docking Evidence: Piperidine-Triazole Hybrids Exhibit Predicted Dopamine D2 Receptor Binding Modes

Dawood and Dayl (2020) synthesized a series of N-functionalized piperidine derivatives linked to 1,2,3-triazole rings and performed molecular docking studies predicting their binding modes into the active site of the dopamine D2 receptor [1]. Although N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide was not among the specific compounds synthesized in that study, the shared piperidine-1,2,3-triazole scaffold architecture suggests potential D2 receptor engagement. The study did not report experimental binding affinity data (no Ki or IC₅₀ values) for any of the docked compounds, limiting the evidence to computational predictions only [1].

Dopamine D2 Receptor Molecular Docking Piperidine-Triazole Hybrids

Piperidin-3-yl vs. Piperidin-4-yl Positional Isomerism: Structural Differentiation Without Biological Corroboration

A key structural differentiator of N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1334487-65-8) is the piperidin-3-yl attachment at the triazole N1 position, as opposed to the piperidin-4-yl regioisomer (e.g., 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, CAS not matched). The piperidin-3-yl linkage introduces a chiral center at the piperidine 3-position (racemic unless stereochemically resolved), creating a fundamentally different spatial orientation of the basic amine relative to the triazole-carboxamide pharmacophore . Published SAR for piperidine-containing GPCR ligands consistently demonstrates that piperidine substitution position (3-yl vs. 4-yl) critically influences receptor binding pose, subtype selectivity, and functional activity [1]. The piperidin-3-yl isomer is commercially available from specialized suppliers such as MolCore (NLT 98% purity) and Chemenu (97% purity), while the piperidin-4-yl variant and the des-methyl analog (1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, CAS 1707399-33-4) are offered by different vendors at varying purity grades, indicating that procurement specification must be exact .

Positional Isomerism Piperidine Regioisomers Triazole Carboxamide

TAAR1 Agonist Pharmacophore: Patent-Disclosed Triazole Carboxamide Scaffold

Hoffmann-La Roche's US Patent 9,416,127 B2 (2016) discloses triazole carboxamides of a general formula that encompasses the core scaffold of N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, claiming compounds with good affinity for trace amine-associated receptors (TAARs), particularly TAAR1, and selectivity over adrenergic receptors [1]. The patent exemplifies compounds such as 2-Phenyl-N-(4-(piperidin-3-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide, but does not provide specific TAAR1 EC₅₀, Ki, or selectivity data for N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide itself [1]. The patent's claimed therapeutic scope includes depression, anxiety disorders, bipolar disorder, ADHD, schizophrenia, Parkinson's disease, and metabolic disorders, suggesting that compounds within this chemotype may have broad CNS applicability—though no disease-model efficacy data exist for this exact compound [1].

TAAR1 Trace Amine-Associated Receptor Triazole Carboxamide Patent

Antifungal Class-Level Activity: Piperidine-1,2,3-Triazole Derivatives Against Drug-Resistant Candida auris

A series of piperidine-based 1,2,3-triazolylacetamide derivatives (pta1–pta6) were evaluated against clinical isolates of the multidrug-resistant fungal pathogen Candida auris, with compounds pta1, pta2, and pta3 demonstrating MIC values ranging from 0.24 to 0.97 μg/mL and MFC values from 0.97 to 3.9 μg/mL [1]. These compounds induced apoptotic cell death and S-phase cell cycle arrest in C. auris and exhibited low cytotoxicity toward mammalian cells [1]. However, the tested compounds feature a triazolylacetamide linker rather than the triazole-4-carboxamide motif present in the target compound, and the piperidine substitution pattern differs substantially [1]. N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has no reported antifungal activity data [1].

Candida auris Antifungal Resistance Piperidine-Triazole Hybrids

Recommended Application Scenarios for N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Based on Available Evidence


Chemical Biology Probe Development for Dopamine D4 and Sigma-1 Receptor Pharmacology

The piperidine-1,2,3-triazole scaffold has demonstrated dual D4/σ1 receptor affinity in published ligand discovery programs [1]. N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, with its N-methyl carboxamide and piperidin-3-yl substitution pattern, represents a structurally distinct entry point for SAR expansion around this dual-target pharmacophore. Procurement is justified for laboratories seeking to explore how N-methylation of the carboxamide—versus the des-methyl analog (CAS 1707399-33-4) or N-ethyl variant (CAS 1710674-53-5)—modulates receptor binding, functional selectivity (cAMP vs. β-arrestin bias), and pharmacokinetic parameters within the triazole-4-carboxamide series [1][2].

TAAR1-Targeted CNS Drug Discovery: Screening Library Expansion

Hoffmann-La Roche's patent portfolio establishes the triazole carboxamide chemotype as a privileged scaffold for TAAR1 agonism with claimed selectivity over adrenergic receptors [3]. The specific N-methyl-1-(piperidin-3-yl) substitution differentiates this compound from the exemplified aryl-substituted triazole carboxamides in the patent, offering a structurally simplified analog suitable for establishing baseline TAAR1 SAR in screening cascades aimed at depression, anxiety, ADHD, or schizophrenia indications [3]. Its commercial availability at ≥97% purity supports immediate deployment in primary radioligand binding displacement assays [2].

Regioisomer-Controlled SAR Studies: Piperidin-3-yl vs. Piperidin-4-yl Pharmacophore Mapping

The piperidin-3-yl substitution creates a chiral center and distinct spatial orientation relative to the piperidin-4-yl regioisomer commonly found in commercial libraries [2][4]. For medicinal chemistry groups investigating the impact of piperidine attachment regiochemistry on GPCR subtype selectivity (D2, D3, D4, σ1, TAAR1), this compound serves as a critical comparator to the piperidin-4-yl variant. Parallel procurement of both regioisomers enables systematic evaluation of binding pose differences that cannot be predicted computationally without experimental validation [4].

Antifungal Lead Optimization: Scaffold-Hopping from Triazolylacetamide to Triazole-4-Carboxamide

Published data demonstrating potent anti-C. auris activity (MIC 0.24–0.97 μg/mL) for piperidine-1,2,3-triazolylacetamide derivatives [5] provide a rationale for scaffold-hopping investigations in which the triazole-4-carboxamide core of the target compound replaces the triazolylacetamide linker. N-Methyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is structurally positioned as a minimalist analog for determining whether the triazole-4-carboxamide motif retains antifungal pharmacophoric compatibility, with subsequent SAR expansion guided by the outcome of initial MIC testing against C. auris and other drug-resistant fungal panels [5].

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